molecular formula C10H14N2O2 B13643594 Isopropyl 6-amino-4-methylnicotinate

Isopropyl 6-amino-4-methylnicotinate

Cat. No.: B13643594
M. Wt: 194.23 g/mol
InChI Key: OCBXOYZJMDWSMA-UHFFFAOYSA-N
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Description

Isopropyl 6-amino-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an isopropyl ester group attached to the 6-amino-4-methyl derivative of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 6-amino-4-methylnicotinate typically involves the esterification of 6-amino-4-methylnicotinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-amino-4-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted esters. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Isopropyl 6-amino-4-methylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Isopropyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but with a methyl ester group instead of an isopropyl ester group.

    Ethyl nicotinate: Contains an ethyl ester group.

    Propyl nicotinate: Contains a propyl ester group.

Uniqueness

Isopropyl 6-amino-4-methylnicotinate is unique due to the presence of the isopropyl ester group, which can influence its chemical reactivity and biological activity The isopropyl group can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

propan-2-yl 6-amino-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-10(13)8-5-12-9(11)4-7(8)3/h4-6H,1-3H3,(H2,11,12)

InChI Key

OCBXOYZJMDWSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC(C)C)N

Origin of Product

United States

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